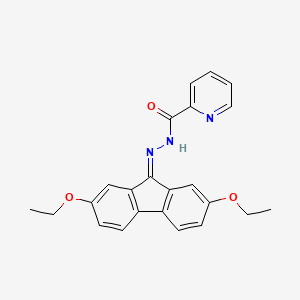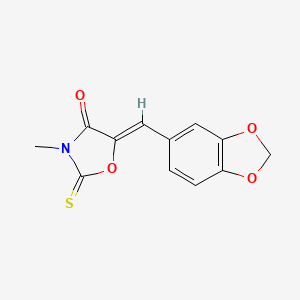
N'-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide is an organic compound that belongs to the class of fluorenylidene derivatives This compound is characterized by its unique structure, which includes a fluorenylidene moiety linked to a pyridinecarbohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide typically involves the condensation of 2,7-diethoxy-9H-fluoren-9-one with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often performed under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the fluorenylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives. Substitution reactions can lead to various substituted fluorenylidene or pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)isonicotinohydrazide
- N’-(2,7-diethoxy-9H-fluoren-9-ylidene)isonicotinohydrazide
Uniqueness
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide is unique due to its specific ethoxy substitution on the fluorenylidene moiety, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy groups .
Propiedades
Fórmula molecular |
C23H21N3O3 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-[(2,7-diethoxyfluoren-9-ylidene)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-28-15-8-10-17-18-11-9-16(29-4-2)14-20(18)22(19(17)13-15)25-26-23(27)21-7-5-6-12-24-21/h5-14H,3-4H2,1-2H3,(H,26,27) |
Clave InChI |
LOSVEDWYQDCFQS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)C4=CC=CC=N4)C=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-tert-butylphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642553.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642558.png)

![4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11642576.png)
![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B11642581.png)
![2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11642596.png)
![N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11642605.png)
![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)
![2-{[5-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-3-cyano-6-phenyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11642614.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11642615.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642621.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642628.png)
![N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11642632.png)
